molecular formula C8H7ClF2O B6289508 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene CAS No. 2484888-75-5

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene

Cat. No. B6289508
CAS RN: 2484888-75-5
M. Wt: 192.59 g/mol
InChI Key: GCSXIKHIBUMHDW-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H7ClF2O. It has a molecular weight of 192.59 . The compound is liquid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClF2O/c1-12-4-5-2-3-6(10)7(9)8(5)11/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid . Its molecular weight is 192.59 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Polymerization Initiator

1,4-Bis(1-methoxy-1-methylethyl)benzene, closely related to the structure of 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene, is studied as a novel generation of inifers, which are initiator/transfer agents for cationic polymerizations. This research provides insight into the mechanism of ion formation in cationic polymerizations, showcasing the potential of such compounds in initiating polymerization processes (Dittmer, Pask, & Nuyken, 1992).

Synthesis and Copolymerization

The compound is involved in the synthesis of novel trisubstituted ethylenes, indicating its role in the development of new materials through copolymerization with styrene. This research demonstrates the compound's versatility in synthesizing materials with varied properties (Abdelhamid et al., 2021).

Molecular Encapsulation

Research on nonsymmetric pillar[5]arenes, which includes derivatives of this compound, highlights their ability to encapsulate guest molecules, pointing towards applications in molecular recognition and sensor design (Kou et al., 2010).

Sterically Protecting Group

The compound serves as a precursor in the preparation of sterically hindered bromobenzene, which is further converted into phosphorus compounds, showcasing its utility in stabilizing reactive intermediates in organic synthesis (Yoshifuji, Kamijo, & Toyota, 1993).

Catalyst in Organic Reactions

It is also explored as a catalyst or mediator in various organic reactions, including fluorination, demonstrating its role in enhancing reaction efficiencies and selectivities (Stavber, Zupan, Jereb, & Stavber, 2004).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency procedures.

properties

IUPAC Name

2-chloro-1,3-difluoro-4-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-4-5-2-3-6(10)7(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXIKHIBUMHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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